ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide

Description

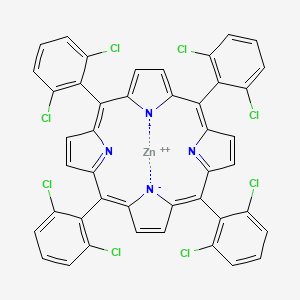

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is a metalloporphyrin complex featuring a central zinc(II) ion coordinated within a macrocyclic porphyrin ligand substituted with four 2,6-dichlorophenyl groups at the meso positions. The "diide" designation indicates a doubly deprotonated porphyrin core, rendering the complex anionic. This compound is synthesized via a two-step process: (1) condensation of pyrrole with 2,6-dichlorobenzaldehyde in a mixture of acetic acid and nitrobenzene at 120°C to form the free-base porphyrin, followed by (2) metal insertion using zinc salts . The bulky, electron-withdrawing 2,6-dichlorophenyl substituents confer high thermal and oxidative stability, making it suitable for catalytic applications under harsh conditions.

Properties

IUPAC Name |

zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYNWKHJHNPMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl8N4Zn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the following steps:

Formation of the Porphyrin Ligand: : The starting materials are usually pyrrole and 2,6-dichlorobenzaldehyde. These are subjected to a condensation reaction under acidic conditions to form the porphyrin precursor.

Metalation: : The resulting porphyrin is then treated with zinc acetate or zinc chloride to introduce the zinc ion into the porphyrin core.

Oxidation: : The final step involves the oxidation of the zinc porphyrin to form the diide (dianion) species.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: can undergo various chemical reactions, including:

Oxidation: : The compound can be further oxidized to form higher oxidation states.

Reduction: : Reduction reactions can be used to generate different reduced forms of the porphyrin.

Substitution: : Substitution reactions at the porphyrin core or the phenyl rings can introduce various functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Oxidation Products: : Higher oxidation state porphyrins, potentially leading to the formation of oxo- or hydroxoporphyrins.

Reduction Products: : Reduced porphyrins, including the corresponding mono- and dianions.

Substitution Products: : Functionalized porphyrins with various substituents on the phenyl rings or the porphyrin core.

Scientific Research Applications

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: has several scientific research applications:

Catalysis: : The compound is used as a catalyst in various organic reactions, including epoxidation and oxidation reactions.

Photocatalysis: : It can act as a photosensitizer in photocatalytic processes, such as the degradation of organic pollutants.

Biological Studies: : The compound is used in biological studies to understand the role of porphyrins in biological systems and their interactions with biomolecules.

Material Science: : It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide exerts its effects involves its ability to coordinate to various substrates and transfer electrons or oxygen atoms. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its porphyrin core and zinc ion.

Comparison with Similar Compounds

Metal Center

Zinc(II) vs. Manganese(III):

The manganese(III) analog, 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-Mn(III) chloride (TDCPP-Mn), shares the same porphyrin ligand but exhibits distinct redox behavior. Manganese(III) centers are redox-active, enabling catalytic cycles in oxidation reactions (e.g., metabolic activation of cyclophosphamide and benzo[a]pyrene) . In contrast, zinc(II) is diamagnetic and less redox-active, suggesting a role in stabilizing reaction intermediates or serving as a structural template.Zinc(II) vs. Cobalt(II):

Cobalt(II) complexes like cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide feature a redox-active Co(II/III) center, suitable for electron-transfer reactions. However, the 4-methylphenyl substituents (electron-donating) contrast with the electron-withdrawing 2,6-dichlorophenyl groups, altering electronic properties and catalytic selectivity .

Substituent Effects

- 2,6-Dichlorophenyl vs. 4-Pyridyl: Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine replaces chlorophenyl groups with 4-pyridyl substituents. The pyridyl groups enhance solubility in polar solvents (e.g., water or methanol) and enable coordination to additional metal centers, expanding utility in supramolecular chemistry . However, the absence of electron-withdrawing chlorine atoms reduces stability under oxidative conditions.

2,6-Dichlorophenyl vs. 4-Methylphenyl:

Methyl groups in cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide provide steric bulk without significant electronic effects, favoring applications in homogeneous catalysis where moderate electron density is required .

Data Tables

Table 1: Comparative Properties of Metalloporphyrins

Biological Activity

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is an organometallic compound notable for its biological activity and potential applications in photodynamic therapy and antimicrobial treatments. This article explores its biological mechanisms, efficacy against various pathogens, and comparative studies with related compounds.

Overview of the Compound

This compound is a zinc-containing porphyrin characterized by four 2,6-dichlorophenyl substituents. Porphyrins are known for their significant roles in biological systems and their ability to act as photosensitizers. The compound's unique structure allows it to interact with various biological substrates and generate reactive oxygen species (ROS) upon light activation.

The primary mechanism by which this compound exerts its biological effects involves:

- Coordination Chemistry : The zinc ion at the core facilitates electron transfer and coordination with substrates.

- Photodynamic Activity : Upon irradiation, the compound generates ROS that can damage cellular components of pathogens.

- Interaction with Biomolecules : It can bind to DNA and proteins, influencing their structure and function.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 67.68 µg/mL |

| Escherichia coli | 54.71 µg/mL (irradiated) |

| Pseudomonas aeruginosa | 69.42 µg/mL (irradiated) |

The compound showed enhanced activity when activated by light due to increased ROS production .

Case Studies

- Photodynamic Therapy : In a controlled study involving MRSA strains, this compound was tested under varying light conditions. Results indicated a significant reduction in bacterial viability upon light activation compared to non-irradiated controls .

- DNA Interaction : Research utilizing UV-visible spectroscopy demonstrated that the compound interacts with DNA at physiological pH. The binding affinity was assessed through changes in absorbance spectra as the concentration of DNA varied. Results indicated a high degree of interaction leading to potential applications in targeting bacterial DNA .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, comparisons were made with other porphyrins:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin | Methoxycarbonyl groups alter solubility | Lower antimicrobial activity |

| 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin | Water-soluble due to sulfophenyl groups | Effective in aqueous environments |

| 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin | Cationic nature enhances interaction with DNA | Significant antibacterial properties |

The presence of the zinc ion in this compound contributes to its unique photophysical properties and enhances its efficacy as a photosensitizer compared to its analogs .

Q & A

Q. What is the optimized synthetic methodology for preparing the free-base 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin?

The synthesis involves condensation of pyrrole with 2,6-dichlorobenzaldehyde in a mixture of glacial acetic acid and nitrobenzene at 120°C for ~3 hours. Reaction progress is monitored via TLC (using CHCl as eluent) and UV-Vis spectroscopy, with the Soret band at ~417 nm indicating completion. Crude product is purified by column chromatography (CHCl/MeOH) or recrystallization (CHCl/MeOH), yielding 4–6% pure porphyrin .

Q. How is the structural integrity of the synthesized porphyrin confirmed?

- 1H NMR : A singlet at δ -2.54 ppm corresponds to NH protons, while δ 8.67 ppm corresponds to pyrrole protons, confirming symmetrical tetraaryl substitution .

- UV-Vis : A Soret band at 417 nm and four Q bands (500–650 nm) validate the porphyrin scaffold .

- Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 951 for metallated derivatives (e.g., Cu complex) .

Q. What methods are used to monitor reaction progress during synthesis?

- TLC : A brown spot at the solvent front (CHCl) indicates porphyrin formation .

- UV-Vis : Real-time tracking of the Soret band intensity ensures complete consumption of precursors .

Advanced Research Questions

Q. How does the 2,6-dichlorophenyl substitution pattern enhance catalytic performance in alkene epoxidation?

The electron-withdrawing Cl groups stabilize high-valent metal-oxo intermediates (e.g., Mn=O or Fe=O), critical for oxygen transfer in epoxidation. Comparative studies show that 2,6-dichlorophenyl-substituted Mn(III) or Fe(III) porphyrins outperform para-substituted analogs in terms of substrate conversion (>90%) and epoxide selectivity under mild conditions (room temperature, aqueous/organic biphasic systems) .

Q. What is the role of axial ligand coordination in modulating catalytic activity?

Metallation with Zn(II), Mn(III), or Fe(III) alters the porphyrin’s electronic structure:

- Zn(II) : Enhances Lewis acidity, facilitating substrate coordination in acetalization reactions (e.g., benzaldehyde with ethanol) .

- Mn(III)/Fe(III) : Generates active metal-oxo species for oxidation reactions. For example, Fe(III)-TDCPP achieves 95% epoxide selectivity in styrene epoxidation using HO as an oxidant .

- Cu(II) : Enables heterogeneous catalysis (e.g., triazole synthesis) when immobilized on carbon nanotubes .

Q. How do structural modifications (e.g., fluorination or sulfonation) impact photophysical and catalytic properties?

- Fluorination : Introducing F atoms at meta/para positions increases hydrophobicity and redox stability, improving catalytic recyclability in fluorophilic environments .

- Sulfonation : Water-soluble derivatives (e.g., 2,6-dichloro-3-sulfophenyl porphyrins) enable homogeneous catalysis in aqueous media, with applications in pesticide photodegradation .

- Bromination : β-Bromo substituents redshift absorption spectra (e.g., ZnTCPPBr Soret band at 430 nm), enhancing light-harvesting efficiency in dye-sensitized solar cells .

Data Contradiction Analysis

Q. Why do reported yields for porphyrin synthesis vary significantly (4–6% vs. 91%)?

The lower yield (4–6%) refers to the free-base porphyrin synthesis, where side reactions (e.g., pyrrole oligomerization) reduce efficiency. The higher yield (91%) applies to metallation steps (e.g., Cu insertion), which proceed quantitatively due to the stability of metal-ligand bonds .

Q. How can discrepancies in catalytic performance between analogous porphyrins be resolved?

For example, Fe(III)-TDCPP outperforms Fe(III)-T(p-Cl)PP in epoxidation due to steric protection of the active site by 2,6-dichlorophenyl groups, which prevent oxidative degradation. Controlled studies using standardized oxidants (e.g., HO vs. PhIO) and identical reaction conditions are critical for direct comparison .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted nitration to reduce reaction time and improve regioselectivity .

- Catalytic Screening : Employ HPLC or GC-MS to quantify epoxide formation and side products (e.g., diols or ketones) .

- Spectroscopic Characterization : Combine EPR and XAS to probe metal oxidation states during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.